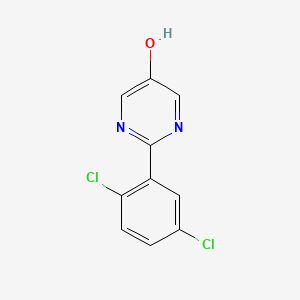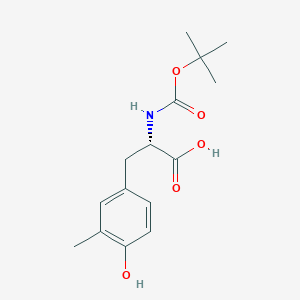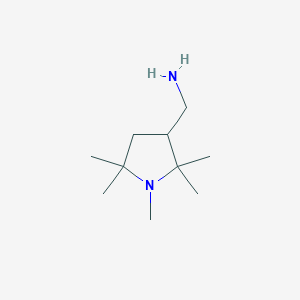
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine is an organic compound characterized by a pyrrolidine ring substituted with five methyl groups and an amine group attached to the methylene carbon
Métodos De Preparación
The synthesis of (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It may be used in the production of specialty chemicals, such as surfactants or catalysts.
Mecanismo De Acción
The mechanism of action of (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine include other substituted pyrrolidines, such as:
(1,2,2,5,5-Pentamethylpyrrolidine): Lacks the methanamine group but shares the same methyl-substituted pyrrolidine ring.
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanol: Contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
(1,2,2,5,5-pentamethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(7-11)10(3,4)12(9)5/h8H,6-7,11H2,1-5H3 |
Clave InChI |
HKSRAKIZEQECFH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1C)(C)C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


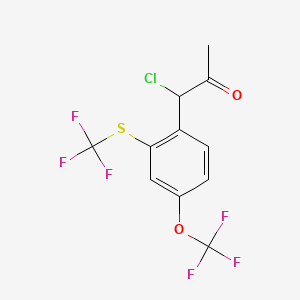
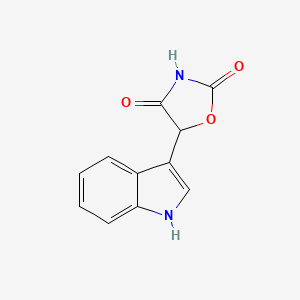
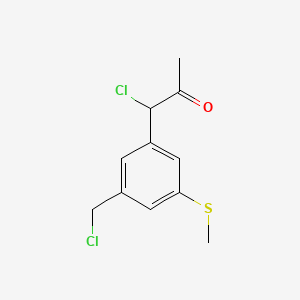
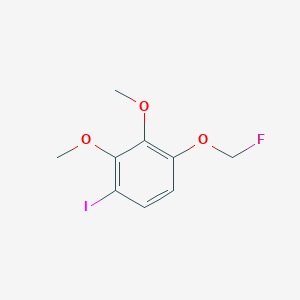
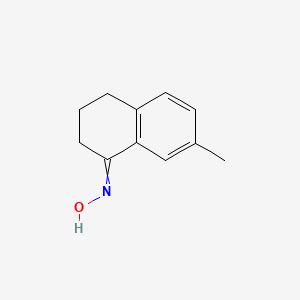

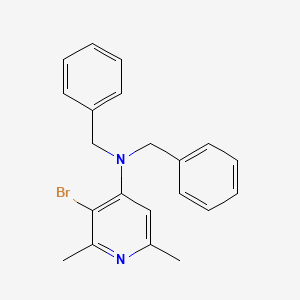
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)

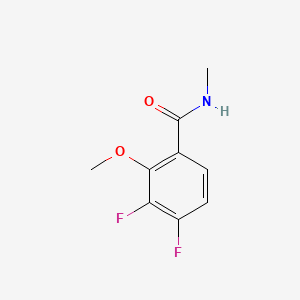
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)

